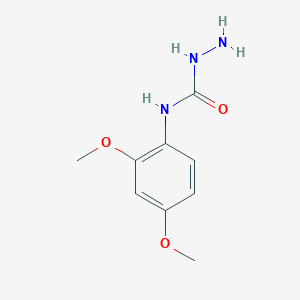
N-(2,4-diméthoxyphényl)-1-hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dimethoxyphenyl)-1-hydrazinecarboxamide (NDPHCA) is an organic compound that has been studied extensively for its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. NDPHCA is a hydrazinecarboxamide derivative that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound is also known to have a variety of pharmacological activities, including analgesic, anti-convulsant, and anti-diabetic effects.
Applications De Recherche Scientifique
Activité antimicrobienne
Ce composé a été utilisé pour synthétiser des dérivés qui inhibent l'ARN polymérase (RNAP) bactérienne, présentant une activité antimicrobienne puissante contre les bactéries Gram-positives telles que Staphylococcus aureus et Streptococcus pneumoniae .
Agent anticorrosion
Il a été caractérisé pour ses potentiels d'inhibition en tant qu'agent anticorrosion pour l'acier doux en milieu acide, mettant en évidence ses propriétés protectrices .
Composé rehausseur de goût
Un nouveau composé rehausseur de goût a été synthétisé en utilisant ce produit chimique, qui a été caractérisé par spectroscopie RMN, indiquant son application potentielle en science alimentaire .
Recherche en protéomique
Le composé est disponible à l'achat en tant que produit biochimique pour la recherche en protéomique, ce qui suggère son utilisation dans l'étude des protéines et de leurs fonctions .
Applications thérapeutiques
Activités antibactériennes
Des recherches supplémentaires ont évalué ses activités antibactériennes et ses effets inhibiteurs sur Escherichia coli (E. coli) RNAP, contribuant à la compréhension des mécanismes de résistance bactérienne .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of N-(2,4-Dimethoxyphenyl)-1-Hydrazinecarboxamide is bacterial RNA polymerase (RNAP) . This enzyme is crucial for the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
N-(2,4-Dimethoxyphenyl)-1-Hydrazinecarboxamide interacts with the switch region of the bacterial RNAP . This interaction inhibits the function of the RNAP, thereby preventing the synthesis of RNA in bacteria .
Biochemical Pathways
The inhibition of bacterial RNAP by N-(2,4-Dimethoxyphenyl)-1-Hydrazinecarboxamide affects the transcription process in bacteria . This disruption in the transcription process prevents the bacteria from synthesizing proteins, thereby inhibiting their growth and proliferation .
Pharmacokinetics
The compound’s interaction with bacterial rnap suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of N-(2,4-Dimethoxyphenyl)-1-Hydrazinecarboxamide’s action include the inhibition of RNA synthesis in bacteria, leading to a halt in protein production . This results in the inhibition of bacterial growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2,4-Dimethoxyphenyl)-1-Hydrazinecarboxamide. For instance, the pH of the environment can affect the compound’s solubility and stability, thereby influencing its bioavailability and efficacy . .
Analyse Biochimique
Biochemical Properties
N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of bacterial RNA polymerase. It interacts with enzymes such as bacterial RNA polymerase, inhibiting its activity and thereby affecting the synthesis of RNA in bacteria . This compound has shown potent antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae . The interaction with bacterial RNA polymerase involves binding to the switch region of the enzyme, which is crucial for its inhibitory action .
Cellular Effects
N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by inhibiting bacterial RNA polymerase, leading to a reduction in RNA synthesis and subsequent bacterial growth . This compound has shown cytotoxicity against certain cell lines, indicating its potential as an antimicrobial agent . Additionally, it affects cell signaling pathways and gene expression by interfering with the transcription process in bacteria .
Molecular Mechanism
The molecular mechanism of action of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide involves its binding interactions with bacterial RNA polymerase. The compound binds to the switch region of the enzyme, which is essential for its function . This binding inhibits the activity of RNA polymerase, preventing the synthesis of RNA and ultimately leading to the inhibition of bacterial growth . Molecular docking studies have revealed that the interaction with the switch region is crucial for the compound’s inhibitory effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity against bacterial RNA polymerase .
Dosage Effects in Animal Models
The effects of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide vary with different dosages in animal models. Studies have shown that the compound exhibits potent antimicrobial activity at specific dosages, with higher doses leading to increased cytotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of bacterial growth . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is involved in metabolic pathways related to the inhibition of bacterial RNA polymerase. The compound interacts with enzymes and cofactors involved in RNA synthesis, affecting the metabolic flux and levels of metabolites in bacterial cells . This interaction disrupts the normal metabolic processes in bacteria, leading to the inhibition of growth and proliferation .
Transport and Distribution
The transport and distribution of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes and accumulates in specific cellular compartments where it exerts its inhibitory effects . The localization and accumulation of the compound are crucial for its antimicrobial activity, as it needs to reach the target enzyme, bacterial RNA polymerase, to inhibit its function .
Subcellular Localization
The subcellular localization of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is primarily within the bacterial cells, where it targets the RNA polymerase enzyme . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the enzyme to exert its inhibitory effects . Post-translational modifications and targeting signals may play a role in directing the compound to specific compartments or organelles within the bacterial cells .
Propriétés
IUPAC Name |
1-amino-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-14-6-3-4-7(8(5-6)15-2)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTVWICCUHAJIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NN)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376963 |
Source


|
| Record name | N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
853097-58-2 |
Source


|
| Record name | N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

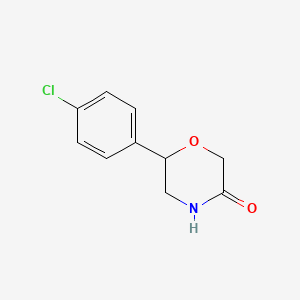


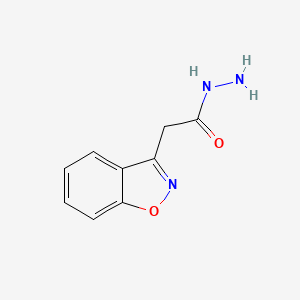
![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)


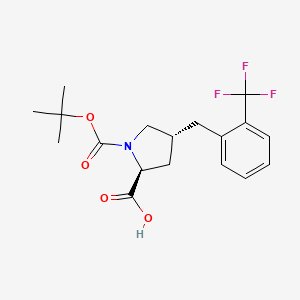

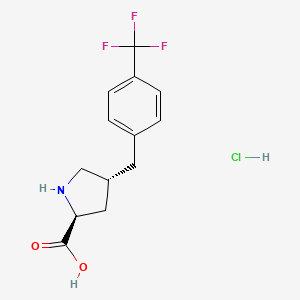



![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1303028.png)